molecular formula C22H17ClN2O2S B6082090 (5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B6082090
M. Wt: 408.9 g/mol
InChI Key: MFSXPLLEROGIBY-NDENLUEZSA-N
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Description

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated phenyl group, and a methoxynaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chloro-2-methylaniline with 2-methoxynaphthaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the final thiazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as reducing inflammation or inhibiting microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3-chlorophenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one
  • (5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-naphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one stands out due to the presence of the methoxynaphthalene moiety, which may enhance its biological activity and specificity. This unique structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-13-17(23)8-5-9-18(13)24-22-25-21(26)20(28-22)12-16-15-7-4-3-6-14(15)10-11-19(16)27-2/h3-12H,1-2H3,(H,24,25,26)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSXPLLEROGIBY-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=C(C=CC4=CC=CC=C43)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=C(C=CC4=CC=CC=C43)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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